2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene (CAS 1019842-99-9), commonly referred to as PPT or PO15, is a premium ambipolar host and electron-transporting material engineered for advanced organic optoelectronics. Structurally integrating an electron-rich dibenzothiophene core with two electron-withdrawing diphenylphosphoryl arms, PPT achieves a wide optical bandgap and a remarkably high triplet energy (T1 ≈ 3.0–3.1 eV) . For procurement and material selection, PPT is prioritized over conventional hosts because it resolves the traditional trade-off between high triplet energy and charge carrier mobility. It offers excellent thermal stability (sublimation >320 °C), a deep highest occupied molecular orbital (HOMO) of approximately -6.7 eV for stringent hole blocking, and superior electron-transporting characteristics, making it a critical building block for high-efficiency blue thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs (PhOLEDs).
Substituting PPT with generic or legacy host materials fundamentally compromises the performance and operational lifetime of blue-emitting devices. While 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) provides excellent bipolar transport, its low triplet energy (~2.66 eV) triggers severe reverse energy transfer and exciton quenching when paired with deep-blue dopants[1]. Conversely, the industry-standard high-triplet host bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO) matches PPT's triplet energy but suffers from notoriously poor electron mobility and morphological instability under Joule heating, leading to rapid device degradation [2]. PPT is structurally non-interchangeable because its rigid dibenzothiophene backbone and phosphine oxide groups simultaneously deliver the high triplet energy required for blue exciton confinement and the thermal/electrochemical robustness necessary for extended operational lifespans, preventing the premature failure modes associated with DPEPO[2].
For deep-blue TADF and PhOLED applications, the host matrix must possess a triplet energy (T1) significantly higher than the dopant to prevent reverse energy transfer. PPT exhibits a remarkably high T1 of 3.10 eV, whereas the standard bipolar host CBP offers only 2.66 eV[1]. This +0.44 eV differential ensures that excitons remain strictly confined to the emissive dopant, enabling high external quantum efficiencies (EQE) in blue devices where CBP would cause catastrophic quenching.
| Evidence Dimension | Solid-state Triplet Energy (T1) |
| Target Compound Data | 3.10 eV (PPT) |
| Comparator Or Baseline | 2.66 eV (CBP) |
| Quantified Difference | +0.44 eV higher triplet energy |
| Conditions | Solid-state thin film photophysical characterization at low temperatures |
Procuring PPT over CBP is mandatory for blue-emitting devices to prevent triplet quenching and maximize device efficiency.
The choice of host directly impacts the radiative efficiency of TADF emitters. When evaluating 10 wt% doped films of carbazolophane-based blue TADF emitters, PPT achieved a PLQY of 70%, significantly outperforming the industry-standard DPEPO, which yielded only 53% under identical conditions [1]. This performance gap is attributed to the superior solid-state solvation effect and host-guest compatibility provided by PPT's molecular architecture.
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | 70% PLQY (in PPT matrix) |
| Comparator Or Baseline | 53% PLQY (in DPEPO matrix) |
| Quantified Difference | 17% absolute increase in PLQY |
| Conditions | 10 wt% doped films of CF3CzpPhTRZ emitter at 295 K |
Higher PLQY directly translates to brighter, more efficient OLEDs, justifying PPT over DPEPO for premium display manufacturing.
In addition to its role as a host, PPT functions as a highly effective electron-transporting and hole-blocking layer. It possesses an exceptionally deep HOMO level of -6.7 eV, compared to -6.3 eV for DPEPO and ~ -6.0 eV for CBP . This deep HOMO creates a massive energy barrier that prevents hole leakage from the emissive layer into the electron transport zone, ensuring that charge recombination occurs strictly within the target area.
| Evidence Dimension | Highest Occupied Molecular Orbital (HOMO) Energy |
| Target Compound Data | -6.7 eV (PPT) |
| Comparator Or Baseline | -6.3 eV (DPEPO) |
| Quantified Difference | 0.4 eV deeper HOMO level |
| Conditions | Cyclic voltammetry / UPS energy level alignment |
The deep HOMO level makes PPT an ideal dual-purpose material (host and hole-blocker), simplifying device architecture and improving charge balance.
Processability via vacuum thermal evaporation (VTE) requires materials that do not degrade under prolonged heating. PPT demonstrates exceptional thermal stability, with thermogravimetric analysis (TGA) showing a 0.5% weight loss temperature exceeding 320 °C . In contrast, DPEPO is widely documented to suffer from morphological instability and lower thermal robustness, which complicates uniform film deposition and degrades operational lifetime.
| Evidence Dimension | Thermal Degradation Temperature (T_d) |
| Target Compound Data | >320 °C (0.5% weight loss) |
| Comparator Or Baseline | DPEPO (Morphologically unstable under high thermal load) |
| Quantified Difference | Superior thermal and morphological stability |
| Conditions | Thermogravimetric analysis (TGA) for VTE precursor validation |
High thermal stability ensures reproducible, defect-free thin films during industrial vacuum deposition, reducing manufacturing waste and improving yield.
PPT is the host matrix of choice for deep-blue emitters where DPEPO fails to provide adequate operational lifetime and CBP fails to provide sufficient triplet energy confinement. Its high T1 (3.1 eV) and superior PLQY compatibility make it essential for maximizing external quantum efficiency (EQE) in next-generation displays .
Leveraging its exceptionally deep HOMO (-6.7 eV) and high electron mobility, PPT is procured to function adjacent to the emissive layer in heterojunction OLEDs. It simultaneously facilitates electron injection and rigorously blocks hole leakage, replacing less stable blockers like BCP .
PPT is frequently blended with hole-transporting materials (e.g., mCP or TCTA) to form ambipolar co-host systems. This formulation broadens the charge recombination zone, balances carrier mobility, and significantly mitigates triplet-triplet annihilation (TTA) at high brightness levels [1].
Beyond standard OLEDs, PPT is procured as an electron-accepting host matrix in rare-metal-free organic glow-in-the-dark systems. It forms exciplexes with electron-donating molecules to generate ambient emission lasting for over an hour, offering a sustainable alternative to strontium- or europium-doped inorganic phosphors .